(S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride
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Overview
Description
(S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride is a chemical compound that features a piperidine ring substituted with an amino group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through cyclopropanation reactions, which may involve reagents like diazomethane or cyclopropyl halides.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride involves its interaction with specific molecular targets. The amino group and piperidine ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Aminopiperidine: A simpler analog without the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the piperidine ring.
(S)-1-Cyclopropylpiperidine: Similar structure but without the amino group.
Uniqueness
(S)-(3-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the amino group and the cyclopropyl group in the piperidine ring enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H17ClN2O |
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Molecular Weight |
204.70 g/mol |
IUPAC Name |
[(3S)-3-aminopiperidin-1-yl]-cyclopropylmethanone;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c10-8-2-1-5-11(6-8)9(12)7-3-4-7;/h7-8H,1-6,10H2;1H/t8-;/m0./s1 |
InChI Key |
JAEIACJJXQHUFQ-QRPNPIFTSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2CC2)N.Cl |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)N.Cl |
Origin of Product |
United States |
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